molecular formula C14H19ClN4O2S B2786027 1-[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE CAS No. 1396875-24-3

1-[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2786027
CAS No.: 1396875-24-3
M. Wt: 342.84
InChI Key: WRPDOZMNUQHALI-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride is a synthetic compound featuring a benzothiadiazole core fused with a piperazine ring via a carbonyl linker, terminated by a propan-2-ol group in its hydrochloride salt form. The benzothiadiazole moiety confers electron-deficient aromaticity, which is critical for interactions with biological targets such as enzymes or receptors. The piperazine ring enhances solubility and provides a platform for structural diversification, while the propan-2-ol group introduces hydrogen-bonding capabilities. Its structural complexity necessitates rigorous analytical characterization, including UV/Vis spectroscopy and chromatographic methods, as exemplified in pharmacopeial standards like those for Oxaliplatin .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S.ClH/c1-10(19)9-17-4-6-18(7-5-17)14(20)11-2-3-12-13(8-11)16-21-15-12;/h2-3,8,10,19H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPDOZMNUQHALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The benzothiadiazole ring can be reduced to a benzothiazole under specific reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzothiazole derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antiasthmatic and Antiallergic Properties : Compounds derived from benzothiadiazoles have been shown to exhibit significant antiasthmatic effects by inhibiting mediator release from human basophils. This action suggests potential therapeutic applications in treating asthma and allergic reactions .
  • Anticancer Activity : Recent studies indicate that benzothiadiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
  • Neuropharmacology : Research has explored the role of similar compounds in modulating serotonin receptors, which are crucial for treating mood disorders. The piperazine component is particularly relevant in designing selective serotonin reuptake inhibitors (SSRIs) .

Materials Science

  • Fluorescent Probes : The unique photophysical properties of benzothiadiazole derivatives make them suitable for use as fluorescent probes in biological imaging and sensing applications. Their ability to emit fluorescence upon excitation can be utilized for tracking cellular processes .
  • Polymer Chemistry : Incorporating benzothiadiazole units into polymer matrices has been shown to enhance optical properties, making these materials valuable for applications in optoelectronics and photonic devices .

Case Study 1: Antiallergic Activity

A study demonstrated that a series of benzothiadiazole derivatives effectively inhibited histamine release from immunologically stimulated basophils. The results indicated that these compounds could serve as novel antiallergic agents, providing a basis for further development into therapeutic drugs .

Case Study 2: Anticancer Research

In vitro studies on benzothiadiazole derivatives revealed their ability to induce apoptosis in various cancer cell lines. By targeting specific pathways involved in tumor growth, these compounds showed promise as potential anticancer agents .

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The propanol group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone ()

  • Key Differences :
    • Replaces the benzothiadiazole-carbonyl-piperazine system with a piperidine-thiosemicarbazone scaffold.
    • The thiosemicarbazone group enhances metal-chelating properties, as demonstrated in its 3d metal coordination complexes, which exhibit antioxidant activity (IC₅₀: 12–45 μM in DPPH assays) .
    • Lacks the propan-2-ol group, reducing polar interactions compared to the target compound.

Benzo[d][1,3]dioxol-5-yl Derivatives ()

  • Compound 74 : Contains a benzodioxole ring instead of benzothiadiazole.
    • Benzodioxole’s electron-donating methoxy groups contrast with benzothiadiazole’s electron-withdrawing nitrogen and sulfur atoms, altering electronic density and binding affinity.
    • The cyclopropane-carboxamide linker in Compound 74 may confer rigidity, whereas the target compound’s piperazine-carbonyl group offers conformational flexibility .

(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one ()

  • Features a propenone chain and benzodioxolylmethyl substituent. The α,β-unsaturated ketone enables Michael addition reactions, absent in the target compound. The methoxyphenyl group enhances lipophilicity (predicted LogP ~3.5 vs. ~2.8 for the target compound) .

Physicochemical and Pharmacological Properties

Property Target Compound 1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone Compound 74 (Benzodioxolyl) (E)-Propen-1-one Derivative
Core Structure Benzothiadiazole-carbonyl-piperazine Piperidine-thiosemicarbazone Benzodioxole-cyclopropane Benzodioxolylmethyl-propenone
Polar Groups Propan-2-ol, hydrochloride salt Thiosemicarbazone, dione Cyclopropane-carboxamide Methoxyphenyl, propenone
Predicted LogP ~2.8 ~1.5 (ligand), increases with metalation ~3.0 ~3.5
Biological Activity Not yet reported Antioxidant (IC₅₀: 12–45 μM) Anticancer (in vitro screening) Kinase inhibition (hypothetical)
Synthetic Complexity High (multiple coupling steps) Moderate (metal coordination) High (cyclopropane synthesis) Moderate (Stille coupling)

Pharmacokinetic and Stability Considerations

  • The hydrochloride salt in the target compound improves aqueous solubility (>10 mg/mL) compared to neutral analogues like those in .
  • Benzothiadiazole’s stability under oxidative conditions surpasses benzodioxole derivatives, which may undergo metabolic O-demethylation .
  • Piperazine’s basic nitrogen (pKa ~9.1) facilitates protonation in physiological pH, enhancing membrane permeability relative to piperidine-based compounds .

Biological Activity

1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure

The compound features a piperazine ring substituted with a benzothiadiazole moiety, which is known for its diverse pharmacological properties. The structural representation can be summarized as follows:

Component Structure
BenzothiadiazoleBenzothiadiazole Structure
PiperazinePiperazine Structure

Synthesis

The synthesis of this compound typically involves the reaction of 2,1,3-benzothiadiazole-5-carbonyl chloride with piperazine in the presence of an appropriate solvent. The process can be optimized for yield and purity through various synthetic routes.

Antimicrobial Properties

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzothiadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the piperazine moiety may enhance this activity by improving solubility and bioavailability.

Antioxidant Activity

Studies have demonstrated that related compounds possess antioxidant properties. The presence of the benzothiadiazole group is believed to contribute to radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

The biological mechanisms underlying the activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, potentially leading to apoptosis in cancer cells .

Study 1: Antimicrobial Evaluation

A study evaluated various benzothiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a piperazine substitution exhibited enhanced activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives .

Compound MIC (µg/mL) Activity
Benzothiadiazole Derivative A32Moderate
1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine]8High

Study 2: Antioxidant Assessment

In another study focused on antioxidant properties, the compound was tested using the DPPH radical scavenging method. The results showed that it exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid.

Sample Scavenging Activity (%)
Compound78.5%
Ascorbic Acid85%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves coupling the benzothiadiazole carbonyl moiety to the piperazine ring via a nucleophilic acyl substitution, followed by propanol attachment. Optimization can employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design (CCD) can minimize trial runs while identifying critical parameters like reaction time and yield . Post-synthesis, purification via recrystallization (DMF/EtOH mixtures) is common .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and carbonyl carbons (~170 ppm) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch ~1650 cm1^{-1}, benzothiadiazole S-N vibrations ~1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 0.001 Da) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin/dopamine receptors) due to the piperazine moiety’s affinity for neurotransmitter targets .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility Studies : Measure partition coefficients (logP) via shake-flask method to assess bioavailability .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). Focus on modifying the benzothiadiazole core to optimize hydrophobic interactions .
  • QSAR Models : Train models on datasets of analogous piperazine derivatives to correlate structural descriptors (e.g., polar surface area) with bioactivity .
  • Reaction Path Analysis : Apply quantum chemical calculations (DFT) to explore transition states and identify energetically favorable synthetic pathways .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from orthogonal assays (e.g., in vitro binding vs. cellular efficacy) to identify confounding variables (e.g., membrane permeability differences) .
  • Dose-Response Curves : Use nonlinear regression to compare potency (EC50_{50}) and efficacy (Emax_{max}) across models .
  • Mechanistic Profiling : Employ RNA sequencing or phosphoproteomics to validate target engagement and off-target effects .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2_2O2_2) conditions, then monitor degradation via HPLC .
  • Lyophilization : Test amorphous vs. crystalline forms for hygroscopicity and thermal stability (DSC/TGA analysis) .
  • Accelerated Aging : Store at 40°C/75% RH for 3 months to predict shelf life .

Q. How can AI-driven tools enhance experimental design for this compound’s applications?

  • Methodological Answer :

  • Active Learning Algorithms : Use platforms like COMSOL Multiphysics to iteratively refine reaction parameters (e.g., solvent selection, stoichiometry) based on prior outcomes .
  • Generative Chemistry : Train neural networks to propose novel derivatives with improved ADMET profiles .
  • Data Integration : Combine spectral databases (e.g., PubChem) with robotic synthesis platforms for high-throughput screening .

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